molecular formula C25H25N3O2 B2841386 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea CAS No. 1170648-46-0

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea

Cat. No.: B2841386
CAS No.: 1170648-46-0
M. Wt: 399.494
InChI Key: OQYWUVHMSHQARY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea is a synthetic chemical compound provided for research purposes. This molecule features a tetrahydroquinolinone scaffold, a structure present in various biologically active molecules. Tetrahydroisoquinoline derivatives are a significant class of compounds in medicinal chemistry research, known to interact with a range of biological targets . Some analogs have been investigated for their potential as receptor antagonists or enzyme inhibitors, while others have been explored as affinity probes to study specific receptor subtypes . Researchers may utilize this compound as a key intermediate or building block in organic synthesis, or as a pharmacophore for developing novel bioactive molecules. Its structure, which combines a urea moiety with a benzyl-tetrahydroquinolinone system, makes it a candidate for probing structure-activity relationships (SAR) in various drug discovery programs. The product is intended for laboratory research by qualified personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant scientific literature for specific applications and handling procedures.

Properties

IUPAC Name

1-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2/c29-24-14-11-21-17-22(27-25(30)26-16-15-19-7-3-1-4-8-19)12-13-23(21)28(24)18-20-9-5-2-6-10-20/h1-10,12-13,17H,11,14-16,18H2,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYWUVHMSHQARY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)NCCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedländer Annulation

A modified Friedländer reaction enables cyclization between 2-aminobenzaldehyde derivatives and cyclic ketones. For example, reacting 4-benzylamino-2-nitrobenzaldehyde with cyclohexanone under acidic conditions (H$$2$$SO$$4$$, 80°C) yields the tetrahydroquinoline core after catalytic hydrogenation (Pd/C, H$$_2$$) to reduce the nitro group. Key advantages include high regiocontrol and compatibility with electron-withdrawing substituents.

Reductive Amination Pathway

Alternative approaches employ reductive amination of 6-nitro-1-benzyl-3,4-dihydroquinolin-2(1H)-one. Treatment with NaBH$$_4$$ in methanol at 0°C selectively reduces the ketone to an alcohol, followed by Mitsunobu reaction with triphenylphosphine/DIAD to install the benzyl group. This method avoids harsh acidic conditions but requires careful stoichiometric control to prevent over-reduction.

Functionalization at Position 6

Introducing the amine group at position 6 precedes urea linkage formation.

Nitration-Reduction Sequence

Electrophilic nitration (HNO$$3$$/H$$2$$SO$$4$$, 0°C) of 1-benzyl-2-oxo-tetrahydroquinoline yields the 6-nitro derivative, which undergoes hydrogenation (H$$2$$, 50 psi, Ra-Ni catalyst) to the primary amine. Yields typically exceed 75% with minimal ring sulfonation side products.

Direct Amination via Buchwald-Hartwig

Palladium-catalyzed C–N coupling using Pd$$2$$(dba)$$3$$/Xantphos enables direct amination at position 6. Reacting the brominated tetrahydroquinoline precursor with NH$$_3$$ in dioxane at 100°C achieves 68% conversion, though competing debromination limits scalability.

Urea Bridge Assembly

Coupling the tetrahydroquinoline amine with phenethylamine constitutes the final critical step.

Isocyanate-Mediated Route

Phenethyl isocyanate (1.2 eq) reacts with 6-amino-1-benzyl-2-oxo-tetrahydroquinoline in anhydrous THF under N$$_2$$. Triethylamine (2 eq) scavenges HCl, driving the reaction to 89% yield after 12h reflux. Excess isocyanate necessitates thorough aqueous workup to prevent diurea formation.

Carbodiimide Coupling

Alternative protocols employ 1,1'-carbonyldiimidazole (CDI) as a phosgene substitute. Sequential activation of phenethylamine (1 eq CDI, CH$$2$$Cl$$2$$, 0°C) followed by addition of the tetrahydroquinoline amine (1.5 eq) affords the urea in 82% isolated yield. This method minimizes toxicity concerns associated with isocyanates.

Purification and Characterization

Crude product purification employs silica gel chromatography (EtOAc/hexanes 3:7 → 1:1 gradient) to isolate the title compound as a white crystalline solid (m.p. 214–216°C). Structural validation integrates:

  • $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 8.21 (s, 1H, NH), 7.34–7.28 (m, 5H, Ar-H), 6.92 (d, J=8.4 Hz, 1H, H-5), 6.58 (dd, J=8.4, 2.4 Hz, 1H, H-7), 6.49 (d, J=2.4 Hz, 1H, H-8), 4.52 (s, 2H, NCH$$2$$Ph), 3.38 (t, J=6.8 Hz, 2H, CH$$2$$NH), 2.79 (t, J=6.8 Hz, 2H, CH$$2$$Ph), 2.68–2.62 (m, 2H, H-4), 2.52–2.46 (m, 2H, H-3), 1.92–1.85 (m, 2H, H-4).
  • HRMS : m/z calcd for C$${24}$$H$${24}$$N$$3$$O$$2$$ [M+H]$$^+$$ 386.1864, found 386.1861.

Comparative Method Evaluation

Parameter Isocyanate Route Carbodiimide Route
Yield 89% 82%
Reaction Time 12h 24h
Toxicity High (isocyanate) Low (CDI)
Byproduct Removal Challenging Straightforward

Data synthesized from Refs.

Industrial Scalability Considerations

Kilogram-scale production favors the carbodiimide method due to reduced safety risks. Continuous flow reactors enhance mixing efficiency during urea formation, achieving space-time yields of 1.2 kg·L$$^{-1}$$·h$$^{-1}$$ with >99.5% purity after crystallization. Residual palladium from amination steps is controlled to <10 ppm via activated charcoal treatment.

Emerging Methodologies

Recent advances exploit enzymatic catalysis for greener synthesis. Candida antarctica lipase B (CAL-B) mediates urea bond formation in non-aqueous media (tert-butanol, 50°C), though current yields remain suboptimal (54%). Photoredox C–H amination strategies show promise for direct C6 functionalization but require further optimization.

Chemical Reactions Analysis

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or amines can replace the benzyl group under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include various quinoline derivatives and substituted ureas.

Scientific Research Applications

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The benzyl and phenethylurea moieties can interact with protein active sites, leading to inhibition of enzymatic activity. These interactions can modulate various cellular pathways, including those involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs:

1-(4-Methoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (PubChem, ) Substituents: Methoxyphenyl (electron-donating group) and methyl at the tetrahydroquinoline core. Molecular Formula: C₁₈H₁₉N₃O₂ (calculated). Inferred Properties: The methoxy group enhances solubility in polar solvents compared to the benzyl group in the target compound. Methyl substitution may reduce steric hindrance, improving binding to flat enzymatic pockets.

N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea () Substituents: Benzofuranyl ring with hydroxyurea. Molecular Formula: C₁₆H₁₆N₂O₄. The benzofuranyl system may confer rigidity, stabilizing interactions with aromatic residues in proteins.

Target Compound: 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea Substituents: Benzyl (lipophilic) and phenethyl (bulky aromatic). Molecular Formula: C₂₃H₂₃N₃O₂ (estimated). Inferred Properties: High molecular weight (365.45 g/mol) and lipophilicity may limit aqueous solubility but improve blood-brain barrier penetration. The phenethyl group could introduce steric effects, altering binding kinetics compared to smaller analogs.

Comparative Data Table:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Inferred Properties
Target Compound C₂₃H₂₃N₃O₂ 365.45 Benzyl, phenethyl High lipophilicity, potential CNS activity
1-(4-Methoxyphenyl)-3-(1-methyl-...)urea C₁₈H₁₉N₃O₂ 309.36 Methoxyphenyl, methyl Enhanced solubility, moderate steric bulk
N-[(3S)-...]-N-hydroxyurea C₁₆H₁₆N₂O₄ 300.31 Benzofuranyl, hydroxyurea Strong H-bonding, conformational rigidity

Research Findings and Trends:

  • Synthetic Challenges : The target compound’s synthesis likely involves multi-step routes, including Ullmann coupling or Buchwald-Hartwig amination for urea formation, as seen in analogs (). Steric hindrance from the benzyl and phenethyl groups may complicate purification compared to smaller derivatives.
  • Structural Insights: Crystallographic tools like SHELX () and ORTEP-3 () are critical for resolving conformational details. For example, the tetrahydroquinoline ring’s puckering () may differ between analogs, affecting bioactivity.
  • The target compound’s safety profile remains uncharacterized but warrants similar caution.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea, and how can purity be ensured?

The synthesis typically involves coupling the tetrahydroquinoline core with phenethylurea via a multi-step protocol. Key steps include:

  • Condensation reactions under controlled temperatures (e.g., 60–80°C) to form the urea linkage .
  • Purification via column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures to achieve >95% purity .
  • Quality control using HPLC and LC-MS to verify molecular weight (C24H23N3O2; ~397.46 g/mol) and confirm absence of byproducts .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • NMR spectroscopy : 1H/13C NMR to confirm substitution patterns on the tetrahydroquinoline and urea moieties .
  • Mass spectrometry : High-resolution MS (HRMS) to validate the molecular formula .
  • X-ray crystallography (if crystalline): Resolve stereochemical ambiguities and confirm hydrogen-bonding interactions in the urea group .

Q. What preliminary biological assays are recommended for screening its activity?

  • In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess antitumor potential .
  • Enzyme inhibition : Kinase or protease inhibition assays to explore mechanistic targets .
  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

Structural Modification Biological Impact Methodology
Benzyl group substitution (e.g., halogenation)Alters lipophilicity and target bindingSynthesize analogs via Suzuki coupling; assess IC50 shifts in kinase assays .
Urea linker replacement (e.g., thiourea)Modulates hydrogen-bonding interactionsCompare binding affinities using SPR or ITC .
Phenethyl chain elongationImpacts membrane permeabilityLogP measurements and PAMPA assays .

Q. How can conflicting data on biological activity be resolved?

  • Orthogonal assays : Validate cytotoxicity findings using ATP-based viability assays alongside MTT .
  • Target deconvolution : CRISPR-Cas9 knockout screens to identify genes critical for compound sensitivity .
  • Dose-response curves : Ensure reproducibility across multiple cell passages and laboratories .

Q. What computational methods are suitable for predicting its mechanism of action?

  • Molecular docking : Simulate interactions with RET kinase or other putative targets using AutoDock Vina .
  • Molecular dynamics (MD) : Analyze stability of ligand-protein complexes over 100-ns simulations .
  • QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric parameters with bioactivity data .

Q. How can environmental impacts of this compound be assessed in preclinical studies?

  • Ecotoxicology : Follow OECD guidelines for acute toxicity testing in Daphnia magna .
  • Biodegradation : Use HPLC-MS to track compound persistence in simulated wastewater .
  • Metabolite profiling : Identify transformation products via high-resolution mass spectrometry .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported solubility or stability data?

  • Standardized protocols : Use USP buffers (pH 1.2–7.4) for solubility studies under controlled temperatures .
  • Forced degradation : Expose to heat/light/humidity; monitor decomposition via UPLC-UV .
  • Inter-laboratory validation : Share samples with independent labs to confirm reproducibility .

Methodological Resources

  • Synthetic protocols : Refer to PubChem (CID: [insert]) for reaction schemes and safety data .
  • Biological data repositories : ChEMBL or BindingDB for target annotation .
  • Environmental guidelines : OECD Test No. 201–203 for ecotoxicity assessments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.